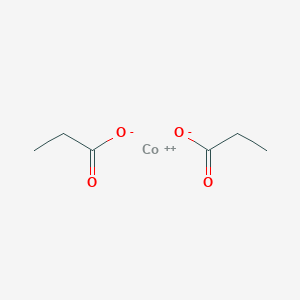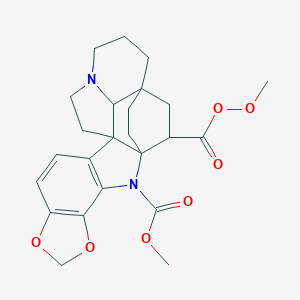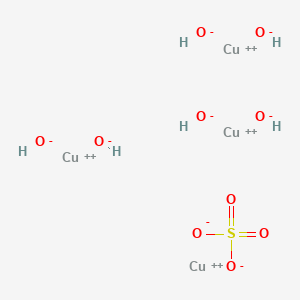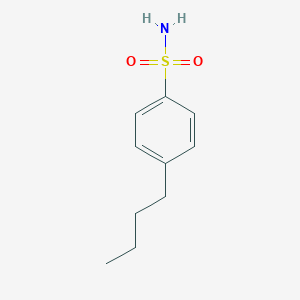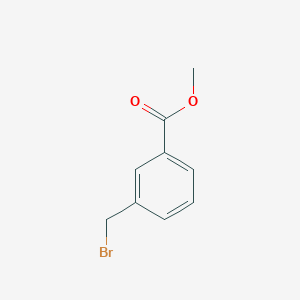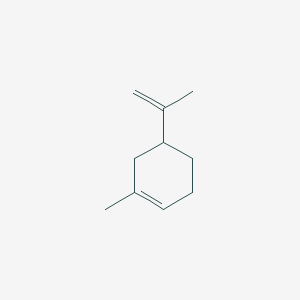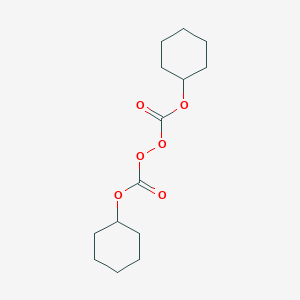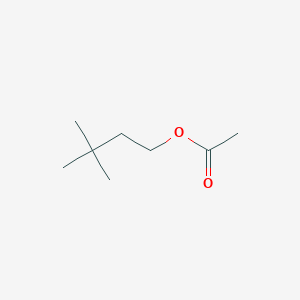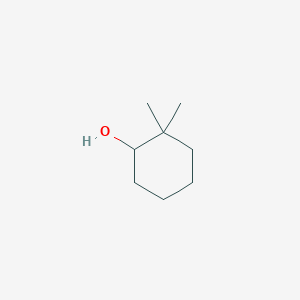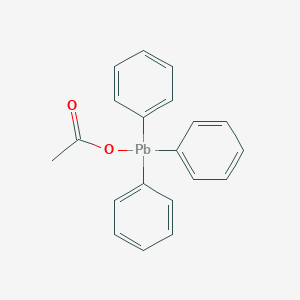
Triphenyllead acetate
Overview
Description
Triphenyllead acetate is an organolead compound with the chemical formula ( \text{(C}_6\text{H}_5\text{)}_3\text{PbO}_2\text{CCH}_3 ). It is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of three phenyl groups attached to a lead atom, with an acetate group completing its structure.
Mechanism of Action
Target of Action
Triphenyllead acetate is an organolead compound For instance, organolead compounds have been found to be toxic to erythrocytes, causing hemolysis .
Mode of Action
For example, they can cause hemolysis in erythrocytes .
Biochemical Pathways
For instance, they can cause hemolysis in erythrocytes, indicating that they may disrupt the normal functioning of these cells .
Pharmacokinetics
Organolead compounds are generally known to have significant bioavailability and can be distributed throughout the body .
Result of Action
It has been shown that organolead compounds can cause hemolysis in erythrocytes . This suggests that this compound may have similar effects.
Biochemical Analysis
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to fully elucidate its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triphenyllead acetate can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenyllead acetate can be synthesized through the reaction of triphenyllead chloride with sodium acetate in an organic solvent such as chloroform. The reaction typically proceeds at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced by reacting triphenyllead hydroxide with acetic acid. This method ensures high purity and yield of the product. The reaction is carried out under controlled conditions to prevent the formation of by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the acetate group is replaced by other nucleophiles such as halides or carboxylates.
Oxidation Reactions: It can be oxidized to form lead(IV) compounds, although this is less common.
Reduction Reactions: Reduction of this compound can lead to the formation of lead(II) compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., sodium chloride) and carboxylates (e.g., sodium benzoate). These reactions are typically carried out in organic solvents like chloroform or benzene.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include triphenyllead halides or triphenyllead carboxylates.
Oxidation Reactions: Lead(IV) compounds.
Reduction Reactions: Lead(II) compounds.
Scientific Research Applications
Triphenyllead acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has been studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Research has explored its potential use in developing lead-based pharmaceuticals, although its toxicity limits its direct application.
Industry: It is used in the production of other organolead compounds and as a stabilizer in certain industrial processes.
Comparison with Similar Compounds
Triphenyltin acetate: Similar in structure but contains tin instead of lead.
Triphenyllead chloride: Similar but with a chloride group instead of an acetate group.
Triphenyllead hydroxide: Similar but with a hydroxide group instead of an acetate group.
Uniqueness: Triphenyllead acetate is unique due to its specific reactivity and applications in organic synthesis and industrial processes. Its acetate group provides distinct chemical properties compared to other triphenyllead compounds, making it valuable in specific reactions and applications.
Properties
IUPAC Name |
triphenylplumbyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C2H4O2.Pb/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLLXTLQVAJJIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047498 | |
| Record name | Triphenyllead acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162-06-7 | |
| Record name | Triphenylplumbyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenyllead acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoxytriphenyllead | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triphenyllead acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetoxytriphenylplumbane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the molluscicidal properties of Triphenyllead acetate?
A1: this compound has been identified as a potential molluscicide, demonstrating effectiveness against snails in laboratory and small-scale field trials [, ]. This activity is significant for controlling snail populations that act as intermediate hosts for parasites, particularly in agricultural settings.
Q2: How does the molluscicidal activity of this compound compare to other organotin and organolead compounds?
A2: Research indicates that this compound exhibits comparable, and in some instances, superior, molluscicidal activity to other organotin and organolead compounds [, ]. Notably, it was selected for further development due to its relatively low toxicity to swamp rice, a crucial factor for agricultural applications [, ].
Q3: What is the fate of this compound in the environment?
A3: Studies have investigated the chemical analysis of water treated with this compound, revealing insights into its degradation and disappearance in the field [, ]. Further research exploring the metabolism of this compound in rats has also been conducted [, ]. These findings contribute to understanding the compound's environmental persistence and potential impact.
Q4: Are there any concerns regarding the toxicity of this compound?
A5: Research acknowledges the toxicity of this compound, particularly its potential impact on swamp rice at higher concentrations [, ]. Additionally, preliminary information suggests toxicity to other organisms, highlighting the importance of careful consideration and responsible use [, ]. This emphasizes the need for further investigation into its safety profile and potential environmental risks.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


